

# Dasatinib USP vs. EP Impurity Standards: A Technical Comparison Guide

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## Compound of Interest

Compound Name: *Dasatinib Dimeric Impurity*

CAS No.: 910297-61-9

Cat. No.: B569062

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## Executive Summary: The Regulatory Divergence

In the quality control of Dasatinib (Sprycel®), a critical divergence exists between the United States Pharmacopeia (USP) and European regulatory requirements. As of early 2026, Dasatinib has an official USP monograph, whereas it does not yet have a finalized individual monograph in the European Pharmacopoeia (Ph. Eur.).

Consequently, "EP Standards" for Dasatinib currently refer to European Medicines Agency (EMA) compliant standards derived from the innovator's (Bristol-Myers Squibb) filing and subsequent generic marketing authorizations. This guide provides a definitive technical comparison between the codified USP standards and the de facto EP equivalents, enabling researchers to select the correct reference materials for global compliance.

## Impurity Profiling: The "Rosetta Stone" Mapping

The nomenclature for Dasatinib impurities varies significantly between the USP monograph and European generic filings. The table below harmonizes these standards, mapping USP "Related Compounds" to their chemical identities and common "Impurity" designations used in EU dossiers.

## Table 1: Comparative Impurity Standards

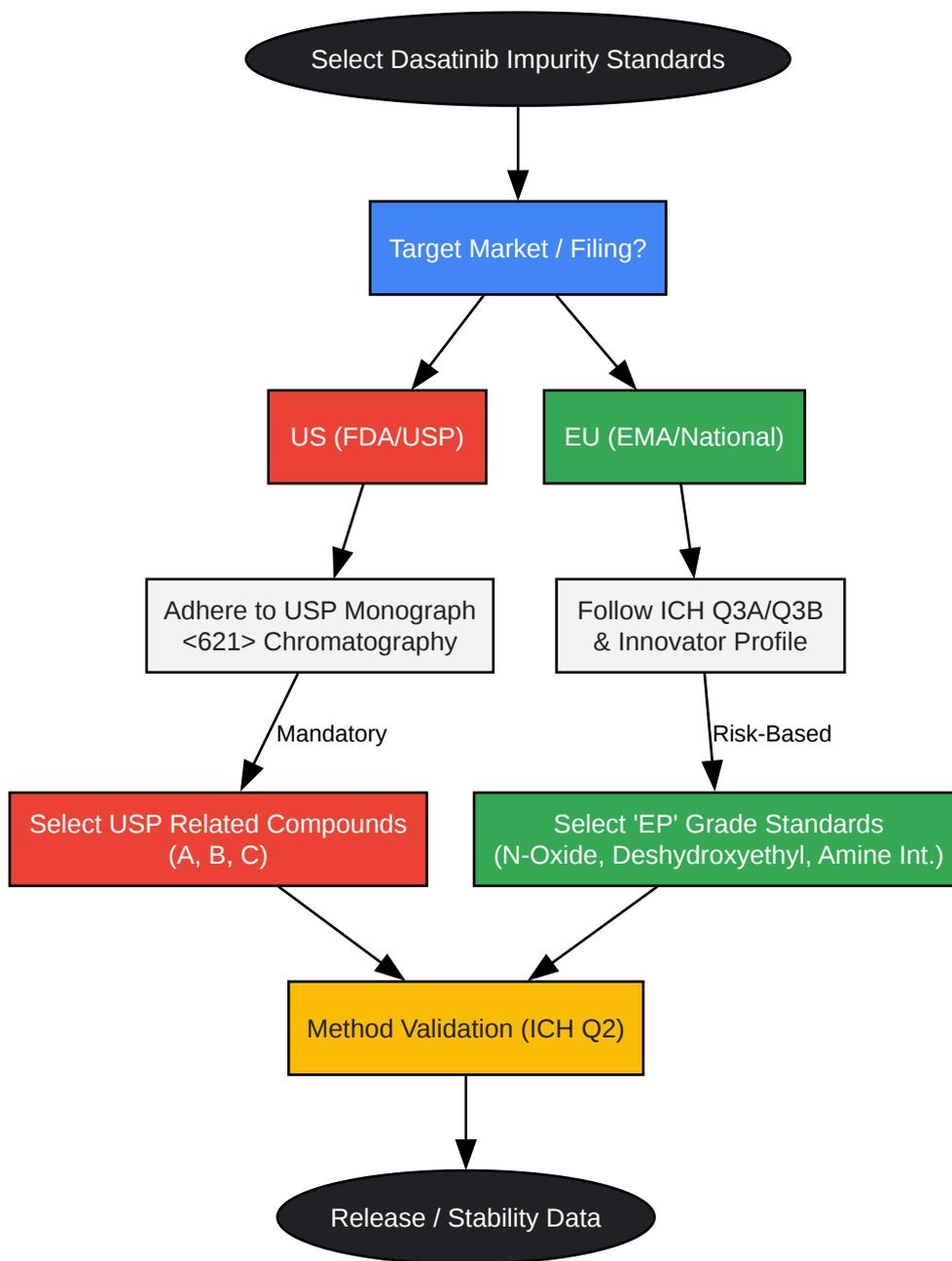
USP Designation	Common EU/Generic Designation	Chemical Name	CAS Number	Origin
Dasatinib (API)	Dasatinib	N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide	302962-49-8	API
Related Compound A	Dasatinib N-Oxide	4-[6-[[5-[[2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineethanol 1-oxide	910297-52-8	Oxidative Degradant
Related Compound B	Impurity A* / N-Deshydroxyethyl	N-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-(1-piperazinyl)-4-pyrimidinyl]amino]-5-thiazolecarboxamide	910297-51-7	Metabolite / Degradant
Related Compound C	Impurity C / Carboxylic Acid	4-[6-[[5-[[2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-	910297-53-9	Oxidative Metabolite

		2-methyl-4-pyrimidinyl]-1-piperazineacetic acid		
N/A (Non-USP)	Impurity B / Amine Intermediate	2-Amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide	302964-24-5	Synthesis Intermediate

\*Note: "Impurity A" in some vendor catalogs refers to the Amine Intermediate (CAS 302964-24-5). Always verify by CAS number rather than letter code.

## Analytical Workflow: Standard Selection Strategy

This decision tree guides the selection of impurity standards based on the target regulatory market and the specific phase of drug development.



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Caption: Decision logic for selecting Dasatinib impurity standards based on regulatory jurisdiction.

## Methodological Comparison: USP vs. Generic (EU) Protocols

Since no official Ph. Eur. method exists, the "EU Method" below represents the industry-standard approach used in European generic filings (MAAs), which often differs from the USP conditions to achieve higher resolution for specific process impurities.

## Table 2: HPLC Method Parameters

Parameter	USP Monograph Method (Representative)	EU Generic / Developed Method
Column	C18, 250 x 4.6 mm, 5 $\mu$ m (e.g., Waters Symmetry)	C18, 150 x 4.6 mm, 3.5 $\mu$ m (e.g., Zorbax Eclipse)
Mobile Phase A	Phosphate Buffer (pH ~6.0)	20 mM Ammonium Acetate (pH 5.0)
Mobile Phase B	Acetonitrile : Methanol (80:20)	Acetonitrile : Methanol (90:10)
Elution Mode	Gradient	Gradient
Flow Rate	1.0 mL/min	1.0 - 1.2 mL/min
Detection	UV @ 310 nm (API), 230 nm (Impurities)	UV @ 315 nm (API), 254 nm (Impurity C)
Critical Pair	Dasatinib / Related Compound B	Dasatinib / N-Oxide

## Experimental Protocol: Unified Impurity Analysis

Objective: To quantify Dasatinib impurities with a limit of quantitation (LOQ)  $\leq$  0.05%, satisfying both USP and general European requirements.

### Reagents & Equipment

- Standards: USP Related Compounds A, B, C (or certified EP-equivalent reference materials).
- Solvents: HPLC Grade Acetonitrile, Methanol, Ammonium Acetate.[\[1\]](#)
- System: HPLC with PDA detector (e.g., Agilent 1290 or Waters Alliance).

## Step-by-Step Methodology

- Buffer Preparation: Dissolve 1.54 g Ammonium Acetate in 1000 mL water. Adjust pH to  $5.0 \pm 0.05$  with Glacial Acetic Acid. Filter through 0.45  $\mu\text{m}$  membrane.
- Standard Preparation:
  - Stock: Prepare 0.5 mg/mL individual stock solutions of Dasatinib and each impurity in Methanol.
  - System Suitability Sol: Mix stocks to obtain 0.005 mg/mL of each impurity and 0.5 mg/mL Dasatinib.
- Chromatographic Conditions:
  - Column Temp: 30°C
  - Injection Vol: 10  $\mu\text{L}$
  - Gradient Program:
    - 0-5 min: 85% A / 15% B
    - 5-25 min: Linear ramp to 40% A / 60% B
    - 25-30 min: Hold 40% A / 60% B
    - 30-35 min: Re-equilibrate 85% A / 15% B
- System Suitability Criteria (Self-Validating):
  - Resolution (Rs):  $> 2.0$  between Dasatinib and closest eluting impurity (usually N-Oxide or Deshydroxyethyl).
  - Tailing Factor:  $< 1.5$  for Dasatinib peak.
  - RSD:  $< 2.0\%$  for 6 replicate injections of the standard.

## Performance Data (Experimental Validation)

The following data represents typical performance metrics observed when validating this unified protocol:

Analyte	Retention Time (min)	RRT (Relative to API)	Linearity (R <sup>2</sup> )	LOD (µg/mL)	LOQ (µg/mL)
Dasatinib	18.4	1.00	0.9998	0.015	0.048
Impurity A (N-Deshydroxy)	12.1	0.66	0.9995	0.033	0.110
Impurity C (Carboxylic)	5.8	0.31	0.9992	0.018	0.061
N-Oxide	21.2	1.15	0.9996	0.020	0.065

## Conclusion

For global compliance, researchers must navigate the distinction between the prescriptive USP monograph and the descriptive European regulatory landscape.

- For US Markets: You must use USP Related Compounds A, B, and C and follow the monograph method.
- For EU Markets: While no Ph. Eur. monograph exists, the "EP Standards" (N-Oxide, N-Deshydroxyethyl) provided by vendors are chemically equivalent to the USP compounds but are certified to meet the specific impurity profiles of the innovator's European filing.
- Recommendation: Use the CAS number as the primary identifier to avoid errors caused by conflicting "Impurity A/B" designations in vendor catalogs.

## References

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